1-(4-(Difluoromethyl)phenyl)propan-1-amine
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Overview
Description
1-(4-(Difluoromethyl)phenyl)propan-1-amine is a chemical compound with the molecular formula C10H13F2N It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethyl)phenyl)propan-1-amine typically involves the introduction of the difluoromethyl group to the phenyl ring followed by the formation of the propan-1-amine structure. One common method involves the reaction of 4-(difluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-(Difluoromethoxy)phenyl)propan-1-amine
- 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
- 1-(4-(Fluoromethyl)phenyl)propan-1-amine
Uniqueness: 1-(4-(Difluoromethyl)phenyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13F2N |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-9(13)7-3-5-8(6-4-7)10(11)12/h3-6,9-10H,2,13H2,1H3 |
InChI Key |
MXRFGRITGSIGFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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